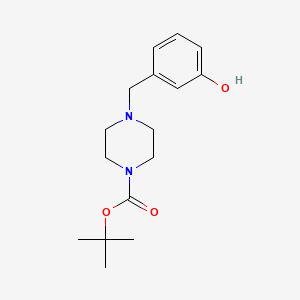
Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3 . It has a molecular weight of 292.38 and is also known as tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(19)11-13/h4-6,11,19H,7-10,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound has a molecular weight of 292.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl 4-(3-hydroxybenzyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are often synthesized through condensation reactions involving carbamimides and various acids, such as 3-fluorobenzoic acid, under basic conditions. Characterization techniques include LCMS, NMR, IR, and CHN elemental analysis, along with single-crystal X-ray diffraction (XRD) data. These methods provide detailed insights into the molecular structure and crystalline forms of these compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
Some derivatives of this compound have been evaluated for their biological activities. These studies include investigations into their antibacterial and anthelmintic activities. For instance, certain compounds exhibit moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).
Applications in Fuel Antioxidants
Derivatives of this compound have been utilized in the development of new base fuel antioxidants. These compounds, when compared with commercially available antioxidants, exhibit excellent thermal stability and comparable antioxidant activity, making them potential candidates for use in fuel stabilization (Desai et al., 2002).
Anticorrosive Properties
Research has been conducted on the anticorrosive activity of novel heterocyclic compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. These studies focus on their effectiveness in protecting materials like carbon steel in corrosive environments, such as in 1M HCl solutions. The compounds demonstrate high inhibition efficiency and strong adsorption on metal surfaces, highlighting their potential in corrosion protection applications (Praveen et al., 2021).
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives often interact with the central nervous system , suggesting potential targets could be neurotransmitter receptors or transporters.
Mode of Action
Piperazine derivatives are known to interact with various neurotransmitter systems, potentially influencing the reuptake or release of neurotransmitters
Biochemical Pathways
Given the potential central nervous system activity, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation .
Result of Action
Based on its potential interaction with the central nervous system , it may influence neuronal activity and neurotransmission.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-hydroxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(19)11-13/h4-6,11,19H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDYGRXGSLIGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


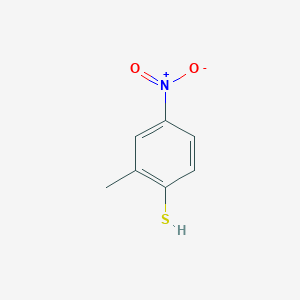
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide](/img/structure/B3142125.png)




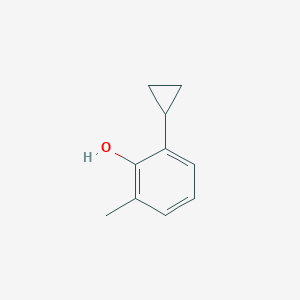




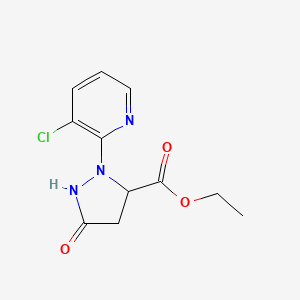
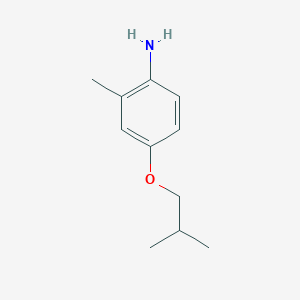
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3142200.png)
